Capecitabine

Overview

Description

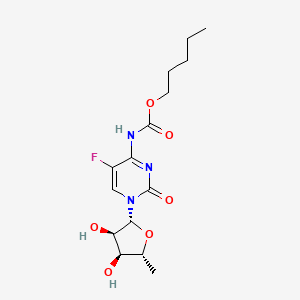

Capecitabine (chemical name: Pentyl N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate) is an oral fluoropyrimidine carbamate prodrug enzymatically converted to 5-fluorouracil (5-FU) via a three-step metabolic process involving carboxylesterase, cytidine deaminase (CDA), and thymidine phosphorylase (TYMP). It is preferentially activated in tumor tissues, minimizing systemic exposure to 5-FU and improving tolerability . Clinically, this compound is used to treat breast, colorectal, and pancreatic cancers, either as monotherapy or in combination regimens . Its oral bioavailability and tumor-selective activation make it a practical alternative to intravenous 5-FU.

Preparation Methods

Key Synthetic Routes for Capecitabine Production

Traditional Synthetic Pathways

Early synthetic methods relied on multi-step sequences starting from D-ribose or protected cytidine derivatives. A representative route involves:

- Glycosylation of 5-fluorocytosine : Reacting 5-fluorocytosine with 1,2,3-O-acetyl-5-deoxy-D-ribofuranose under tin tetrachloride (SnCl₄) catalysis to form the β-D-ribofuranosyl intermediate.

- N⁴-carbamate formation : Treating the intermediate with pentyl chloroformate in pyridine to install the pentyloxycarbonyl group.

- Deacetylation : Hydrolysis of acetyl protections using ammonia-methanol or sodium methoxide.

Despite achieving moderate yields (60–70%), this method faced criticism for using toxic tin-based catalysts and harsh reaction conditions, complicating industrial scalability.

Novel Catalytic Systems and Process Optimization

Recent patents disclose improved methodologies emphasizing safer Lewis acids and streamlined workflows:

- Step 1 : Anti-amidation of 5-fluorocytosine with pentyl chloroformate in pyridine or triethylamine, yielding N⁴-pentyloxycarbonyl-5-fluorocytosine (85–90% yield).

- Step 2 : Glycosylation with 1,2,3-O-acetyl-5-deoxy-D-ribofuranose using ZnCl₂ or BF₃·OEt₂ as Lewis acids (25–110°C, 8–12 hours).

- Step 3 : Hydrolysis with aqueous sodium hydroxide to remove acetyl groups (95% purity).

This approach eliminates SnCl₄, substituting it with less toxic alternatives like ZnCl₂, and achieves an overall yield of 78–82%.

Innovation from CN103288905A :

- Catalyst Replacement : Tin tetrachloride is replaced by trimethylsilyl triflate (TMSOTf), enhancing glycosylation efficiency (83–86% yield vs. 70% historically).

- Deacetylation Optimization : Sodium methoxide in methanol at −15 to −20°C reduces side reactions, achieving 99.93% purity by USP standards.

Stepwise Synthesis Protocols and Reaction Mechanisms

Glycosylation: Stereochemical Control

The glycosylation step determines the β-anomer configuration critical for biological activity. Lewis acids like ZnBr₂ coordinate with the ribofuranose oxygen, facilitating nucleophilic attack by 5-fluorocytosine. TMSOTf, a milder catalyst, activates the ribofuranose via silylation, reducing epimerization risks.

Carbamate Installation: Solvent and Base Selection

Pentyl chloroformate reacts with the N⁴ amine of 5-fluorocytosine in aprotic solvents (e.g., dichloromethane) with tertiary amines (diisopropylethylamine) as proton scavengers. Pyridine, though effective, complicates purification due to its high boiling point.

Hydrolysis: Balancing Reactivity and Stability

Controlled alkaline hydrolysis (pH 5–6) selectively removes acetyl groups without cleaving the glycosidic bond. Ammonia-methanol systems are superseded by sodium methoxide for faster kinetics and reduced solvent toxicity.

Comparative Analysis of Synthetic Methods

Industrial-Scale Manufacturing Considerations

Process Validation and Quality Control

Industrial batches (e.g., 100 kg scale) adhere to Good Manufacturing Practice (GMP) guidelines. The drug substance specification includes:

- Related substances : ≤0.5% total impurities (USP32).

- Residual solvents : ≤500 ppm for methylene chloride (ICH Q3C).

- Microbiological limits : ≤100 CFU/g (Ph.Eur. 5.1.4).

Formulation and Tablet Production

Post-synthesis, this compound is formulated via wet granulation:

Chemical Reactions Analysis

Metabolic Pathway of Capecitabine

This compound’s metabolism involves a three-step enzymatic cascade, converting the prodrug into its active metabolite, 5-fluorouracil (5-FU) .

Step 1: Carboxylesterase Hydrolysis

-

Reaction: this compound → 5′-Deoxy-5-fluorocytidine (5′-DFCR)

-

Mechanism: CES1 cleaves the pentyl ester group, initiating activation .

Step 2: Cytidine Deaminase Conversion

-

Reaction: 5′-DFCR → 5′-Deoxy-5-fluorouridine (5′-DFUR)

-

Enzyme: Cytidine deaminase (CDA), widespread in tissues and tumors .

-

Mechanism: Deamination removes the cytidine base, forming a uridine analog .

Step 3: Thymidine Phosphorylase Activation

-

Reaction: 5′-DFUR → 5-FU

-

Enzyme: Thymidine phosphorylase (TP), overexpressed in tumors .

-

Mechanism: TP cleaves the sugar-phosphate bond, releasing 5-FU preferentially in tumor tissue .

Metabolites of 5-FU

Key Mechanisms

-

Thymidylate Synthase Inhibition

-

RNA Toxicity

Metabolic Degradation

-

Dihydropyrimidine Dehydrogenase (DPD)

-

Dihydropyrimidinase

-

β-Ureidopropionase

Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Half-life | ~0.75 hours |

| Clearance | 775 ± 213 mL/min |

| Urinary Excretion | 96% (3% unchanged) |

Hand-Foot Syndrome (HFS)

-

Mechanism: Elevated thymidine phosphorylase (TP) in palmoplantar tissues converts 5′-DFUR to 5-FU locally, causing pyroptosis via gasdermin E (GSDME) .

-

Key Findings:

Enzymatic Polymorphisms

-

CES1 Variants: Influence this compound bioactivation, with reduced CES1 activity linked to altered plasma metabolite levels .

-

DPD Deficiency: Increases 5-FU toxicity due to impaired degradation .

Cytochrome P450 Interactions

Scientific Research Applications

Clinical Applications

1. Colorectal Cancer Treatment

- Adjuvant Therapy : Capecitabine has been approved for adjuvant treatment in patients with stage III colon cancer following surgery. Studies demonstrate its non-inferiority to traditional intravenous 5-fluorouracil (5-FU) regimens, with comparable overall survival rates .

- Metastatic Colorectal Cancer : In first-line treatment settings for metastatic colorectal cancer, this compound has shown superior response rates compared to intravenous regimens. A significant study reported an overall response rate of 26% for this compound versus 17% for 5-FU plus leucovorin .

2. Off-Label Uses

- This compound is increasingly used off-label for various malignancies including breast cancer and gastric cancer. Its efficacy in combination with other chemotherapeutic agents such as oxaliplatin has been explored in clinical trials, showing promising results .

Efficacy and Safety Profile

The safety profile of this compound is generally favorable compared to traditional chemotherapy agents. Common side effects include hand-foot syndrome, diarrhea, and stomatitis; however, it has demonstrated lower incidences of severe neutropenia and alopecia compared to intravenous therapies .

Comparative Efficacy Table

| Treatment Regimen | Overall Response Rate | Median Time to Progression | Median Overall Survival |

|---|---|---|---|

| This compound | 26% | 4.6 months | 12.9 months |

| Intravenous 5-FU + Leucovorin | 17% | 4.7 months | 12.8 months |

Case Studies

Case Study 1: Metastatic Colorectal Cancer

A phase III trial enrolled over 1200 patients with untreated metastatic colorectal cancer, comparing this compound with standard intravenous therapies. Results indicated that this compound not only matched the efficacy of traditional treatments but also improved patient quality of life due to its oral administration route .

Case Study 2: Elderly Patients

A study focusing on elderly patients demonstrated that this compound was well tolerated even among those with comorbid conditions. The median overall survival was reported at approximately 11 months, showcasing its applicability in older demographics who may struggle with intravenous therapies .

Mechanism of Action

Capecitabine is metabolized to fluorouracil in vivo by carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase sequentially . Fluorouracil is further metabolized into three main active metabolites: 5-fluorouridine triphosphate (5-FUTP), 5-fluoro-2’-deoxyuridine-5’-triphosphate (5-FdUTP), and 5-fluoro-2’-deoxyuridine-5’-monophosphate (5-FdUMP) . These metabolites inhibit DNA synthesis by incorporating into RNA and DNA, leading to cell death . The molecular targets include thymidylate synthase, which is inhibited by 5-FdUMP, and RNA polymerase, which is inhibited by 5-FUTP .

Comparison with Similar Compounds

Comparison with 5-Fluorouracil (5-FU)

Efficacy

- In metastatic breast cancer (MBC), capecitabine demonstrated comparable or superior overall survival (OS) to 5-FU-based regimens, particularly in anthracycline/taxane-pretreated patients (median OS: 12–15 months) .

- Adjuvant this compound showed efficacy in triple-negative breast cancer (TNBC) subgroups, with improved disease-free survival (DFS) in phase III trials .

- In colorectal cancer, this compound achieved equivalent response rates to 5-FU/leucovorin (LV) but with reduced hospitalization costs due to oral administration .

Toxicity

- Cardiotoxicity : Both drugs share a 1–18% incidence of vasospasm, angina, and arrhythmias .

- Hematologic : this compound causes less neutropenia (3–5% vs. 25–30% for 5-FU) but higher rates of hand-foot syndrome (HFS; 45–60% vs. 5–10%) .

- Cost-Effectiveness : this compound reduced mean hospitalization costs by £60 compared to 5-FU/LV, driven by fewer infusion-related expenses .

Table 1: this compound vs. 5-FU

| Parameter | This compound | 5-FU |

|---|---|---|

| Administration | Oral | Intravenous |

| Cardiotoxicity Incidence | 1–18% | 1–18% |

| Neutropenia Incidence | 3–5% | 25–30% |

| HFS Incidence | 45–60% | 5–10% |

| Cost per Cycle (GBP) | £399 | £459 |

Comparison with Fluoropyrimidine Analogs

Galocitabine, Propyl, and Phenethyl Analogs

- In rodent models, this compound, galocitabine, and butyl/isopentyl analogs showed similar hematopoietic and intestinal toxicity at 1.0 mmol/kg, linked to 5'-DFUR AUC levels of 40–60 µg·hr/mL .

- Propyl and phenethyl analogs exhibited lower toxicity (AUC: 10–30 µg·hr/mL), suggesting structural modifications influence metabolic stability and toxicity .

Table 2: Toxicity of Fluoropyrimidine Analogs in Animal Models

| Compound | Dose (mmol/kg) | Toxicity Severity | 5'-DFUR AUC (µg·hr/mL) |

|---|---|---|---|

| This compound | 1.0 | Moderate | 40–60 |

| Galocitabine | 1.0 | Moderate | 40–60 |

| Propyl Analog | 1.0 | Mild | 30 |

| Phenethyl Analog | 1.0 | Mild | 30 |

Comparison with Gemcitabine and Platinum-Based Regimens

Gemcitabine

- In pancreatic cancer, gemcitabine + this compound improved median OS vs. gemcitabine alone (28.0 vs. 25.5 months; HR: 0.82) .

- This compound’s cardiotoxicity profile (3–9% incidence) contrasts with gemcitabine’s rare but severe vascular toxicity (e.g., myocardial infarction) .

Platinum Agents

- In triple-negative breast cancer with liver metastasis, this compound-based regimens showed superior response rates (45% vs. 32%) and median OS (18.6 vs. 14.2 months) compared to platinum-based therapies .

Pharmacogenetic Considerations

- DPD Deficiency : Both this compound and 5-FU require dose adjustments in patients with dihydropyrimidine dehydrogenase (DPD) mutations to avoid severe toxicity .

- CDA Polymorphisms : High CDA activity correlates with reduced this compound activation and increased toxicity risk, a factor less critical for 5-FU .

Clinical Outcomes in Key Trials

Breast Cancer

- X-ACT Trial : Adjuvant this compound reduced relapse risk by 14% vs. 5-FU/LV in colon cancer, with cost savings of £1,182 per patient .

- ESPAC-4 Trial : Gemcitabine + this compound improved 5-year OS in pancreatic cancer (28% vs. 16% for gemcitabine alone) .

Colorectal Cancer

- This compound + oxaliplatin (XELOX) showed non-inferiority to FOLFOX, with comparable progression-free survival (8.0 vs. 8.5 months) .

Biological Activity

Capecitabine is an oral prodrug that is primarily used in the treatment of various cancers, particularly breast and colorectal cancers. Its biological activity is closely linked to its metabolism into 5-fluorouracil (5-FU), which exerts its cytotoxic effects through multiple mechanisms. This article reviews the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound is converted to 5-FU in the body through a series of enzymatic reactions. The key enzymes involved in this conversion include carboxylesterases, cytidine deaminase, and thymidine phosphorylase (TP). The active metabolites of 5-FU inhibit thymidylate synthase, disrupt DNA and RNA synthesis, and induce apoptosis in cancer cells .

Key Metabolites and Their Functions:

- 5-Fluoro-2’-deoxyuridine monophosphate (FdUMP) : Inhibits thymidylate synthase.

- 5-Fluorouridine triphosphate (FUTP) : Incorporates into RNA, disrupting protein synthesis.

- 5-Fluorodeoxyuridine triphosphate (FdUTP) : Interferes with DNA synthesis.

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for its efficacy in treating various types of cancer.

Case Studies and Clinical Trials

- Adjuvant Therapy in Breast Cancer : A Phase III trial involving 876 patients assessed the efficacy of this compound after standard chemotherapy in early triple-negative breast cancer. The results indicated no significant difference in disease-free survival (DFS) compared to observation, but non-basal phenotype patients showed improved outcomes with this compound .

- Gastric Cancer Treatment : In a study comparing this compound plus cisplatin to S-1 plus cisplatin for advanced gastric cancer, this compound demonstrated a median overall survival (OS) of 14.2–17.7 months with an overall response rate of 49.2%–58.5% .

- Maintenance Therapy : A study on maintenance therapy with this compound following induction chemotherapy showed promising results in prolonging survival without significant toxicity .

Safety Profile

The safety profile of this compound includes various adverse effects, with hand-foot syndrome being one of the most common. In clinical trials, approximately 40.6% of patients experienced grade 3 or greater adverse events when treated with this compound compared to 15.5% in observation groups .

Adverse Events Reported:

- Grade 3 or Greater AEs : Neutropenia, anemia, nausea.

- Serious Adverse Events (SAEs) : Reported in 5.3% of patients receiving this compound.

Pharmacodynamics and Pharmacokinetics

This compound's pharmacodynamics are influenced by its selective conversion to 5-FU in tumor tissues where TP is expressed. This selective activation minimizes systemic toxicity while maximizing local cytotoxic effects on tumors .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations when designing a non-inferiority trial to compare capecitabine with fluorouracil in advanced gastrointestinal cancers?

- Methodological Answer : Non-inferiority trials require rigorous margin selection based on historical efficacy data and clinical relevance. For example, in the Cunningham et al. (2008) trial, the predefined non-inferiority margin for hazard ratio (HR) was set at 1.23, ensuring this compound's equivalence to fluorouracil in overall survival (OS) . Researchers should justify margins using prior meta-analyses, ensure adequate power, and address potential confounding variables (e.g., dosing schedules, patient stratification). Blinding and randomization protocols are critical to minimize bias .

Q. How do toxicity profiles of this compound-based regimens influence patient selection in clinical trials?

- Methodological Answer : Toxicity data (e.g., grade 3/4 diarrhea, hand-foot syndrome) should guide inclusion/exclusion criteria. For instance, oxaliplatin-capecitabine combinations show lower renal toxicity and alopecia compared to cisplatin-fluorouracil but may require dose adjustments for neuropathy . Use validated tools like CTCAE (Common Terminology Criteria for Adverse Events) to standardize reporting and stratify patients by comorbidities (e.g., renal impairment) .

Q. What statistical methods are appropriate for analyzing survival outcomes in this compound trials?

- Methodological Answer : Kaplan-Meier curves with log-rank tests and Cox proportional hazards models (reporting HRs and 95% confidence intervals) are standard for OS and progression-free survival (PFS). For example, Cunningham et al. (2008) used Cox regression to demonstrate non-inferiority (HR=0.86 for this compound vs. fluorouracil) . Pre-specify subgroup analyses to explore heterogeneity (e.g., by tumor stage or biomarker status) .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy results of this compound in pancreatic cancer across phase III trials?

- Methodological Answer : Contradictions (e.g., OS trends in Cunningham et al. (2009) vs. meta-analyses) require sensitivity analyses and evaluation of trial design differences. For instance, the GEM-CAP trial (HR=0.86, P=0.08) showed marginal OS benefit, while pooled meta-analyses (HR=0.86, P=0.02) confirmed significance . Investigate heterogeneity via meta-regression (e.g., patient demographics, treatment adherence) and assess publication bias using funnel plots .

Q. What strategies validate predictive biomarkers (e.g., TYMP, immune signatures) for this compound benefit in triple-negative breast cancer (TNBC)?

- Methodological Answer : Use hypothesis-driven approaches with prespecified endpoints. Asleh et al. (2020) applied a 770-gene panel and custom this compound-metabolism genes, followed by Cox models with interaction tests (e.g., P-interaction=0.01 for cytotoxic cells). Adjust for multiplicity (e.g., Bonferroni correction) and validate findings in independent cohorts. Functional assays (e.g., TYMP enzyme activity) strengthen mechanistic plausibility .

Q. How should meta-analyses address heterogeneity when comparing this compound/5-FU combinations in colorectal cancer?

- Methodological Answer : Employ random-effects models to account for between-study variability. Wang et al. (2012) used RevMan 4.2 to pool 6 trials (n=2,189), reporting I² statistics to quantify heterogeneity. Stratify by protocol differences (e.g., oxaliplatin dosing) and perform subgroup analyses (e.g., RAS mutation status) to identify effect modifiers .

Q. Methodological Recommendations

- For Experimental Design : Use PICO framework (Population: e.g., metastatic CRC; Intervention: this compound; Comparison: 5-FU; Outcome: OS) to structure research questions .

- For Data Contradictions : Apply Bradford Hill criteria (e.g., consistency, biological gradient) to assess causality in conflicting results .

- For Biomarker Studies : Follow REMARK guidelines for transparent reporting and include pre-analytical variables (e.g., tissue fixation methods) .

Properties

IUPAC Name |

pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGWJHPBXLXJQN-UORFTKCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046451 | |

| Record name | Capecitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 26 mg/mL at 20 °C, 2.48e-01 g/L | |

| Record name | Capecitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine; 5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine; 5'-deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine; [1-[5-deoxy-3-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-2-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-3-O-(5-deoxy-alpha-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; 2',3'-di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder, Crystals from ethyl acetate | |

CAS No. |

154361-50-9 | |

| Record name | Capecitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154361-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capecitabine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154361509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capecitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capecitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPECITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6804DJ8Z9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110-121 °C, 110 - 121 °C | |

| Record name | Capecitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPECITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Capecitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.